molecular formula C21H23N3O4S B561785 N-Biotinyl-6-amino-2-naphthoic Acid CAS No. 1217755-61-7

N-Biotinyl-6-amino-2-naphthoic Acid

Cat. No.: B561785
CAS No.: 1217755-61-7
M. Wt: 413.492
InChI Key: LJJYYAKTNPDBEZ-LNLFQRSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinyl-6-amino-2-naphthoic Acid typically involves the covalent attachment of biotin to 6-amino-2-naphthoic acid. This process can be achieved through a series of chemical reactions, including amide bond formation. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl-6-amino-2-naphthoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthoic acid moiety can lead to the formation of quinones, while reduction can yield various reduced derivatives .

Scientific Research Applications

N-Biotinyl-6-amino-2-naphthoic Acid is widely used in scientific research due to its versatile applications:

    Chemistry: Used as a reagent for labeling and detection of biomolecules.

    Biology: Employed in affinity purification techniques to isolate proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

    Industry: Applied in the development of biosensors and other analytical tools.

Mechanism of Action

The mechanism of action of N-Biotinyl-6-amino-2-naphthoic Acid involves its ability to bind strongly to avidin or streptavidin. This binding is highly specific and stable, allowing for the efficient capture and detection of biotinylated molecules. The biotin-avidin interaction is one of the strongest known non-covalent interactions, making it ideal for various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of biotin and naphthoic acid, which provides distinct chemical properties and applications. Its ability to act as a fluorescent probe and its strong binding affinity to avidin or streptavidin make it particularly valuable in molecular biology and biochemical research .

Biological Activity

N-Biotinyl-6-amino-2-naphthoic acid is a biotinylated derivative of 6-amino-2-naphthoic acid, notable for its structural features that enhance its biological activity. This compound integrates a naphthalene core and a biotin moiety, which significantly improves its solubility and interaction with biological systems. This article explores the compound's biological activities, synthesizing findings from various studies and providing data tables for clarity.

Structural Overview

This compound features:

  • Naphthalene Core : A fused bicyclic structure that contributes to its hydrophobic properties.
  • Amino Group : Enhances reactivity and potential applications in bioconjugation.
  • Biotin Moiety : Increases solubility and facilitates interactions with biotin-dependent enzymes.

Biological Activities

The biological activities of this compound can be categorized into several therapeutic effects:

Type of Biological Activity Mechanism References
Anticancer Inhibits NF-κB, downregulates COX-2, induces apoptosis via caspase activation
Cholesterol Lowering Decreases LDL and total cholesterol, increases HDL by upregulating CYP7A1
Antidiabetic Suppresses gluconeogenesis genes, activates AMPK
Anti-inflammatory Inhibits NF-кB and COX-2 pathways
Antioxidant Scavenges free radicals, protects biomembranes
Wound Healing Enhances granulation tissue formation, protects against oxidative damage

Research indicates that this compound interacts with specific receptors and enzymes, leveraging its biotin component to influence various metabolic pathways. Its role in inhibiting NF-κB has been particularly noted in cancer studies, where it suppresses the expression of genes linked to tumor progression and metastasis.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound effectively suppressed the proliferation of cancer cells by inhibiting NF-κB signaling pathways. This resulted in decreased expression of COX-2 and other proteins associated with carcinogenesis .
  • Cholesterol Regulation :
    • In animal models, this compound was shown to lower LDL cholesterol levels while increasing HDL cholesterol. The mechanism involved the upregulation of CYP7A1, which is crucial for bile acid synthesis from cholesterol.
  • Diabetes Management :
    • Research indicated that this compound could mimic insulin's effects by downregulating gluconeogenic genes in the liver, thus demonstrating potential as an antidiabetic agent .

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Direct Biotinylation : Attaching biotin directly to 6-amino-2-naphthoic acid using coupling agents.
  • Protective Group Strategies : Utilizing protective groups during synthesis to enhance yield and purity.
  • Solvent Selection : Employing solvents that maximize solubility and reaction efficiency.

Properties

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-18(4-2-1-3-17-19-16(11-29-17)23-21(28)24-19)22-15-8-7-12-9-14(20(26)27)6-5-13(12)10-15/h5-10,16-17,19H,1-4,11H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJYYAKTNPDBEZ-LNLFQRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC4=C(C=C3)C=C(C=C4)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC4=C(C=C3)C=C(C=C4)C(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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